An In-depth Technical Guide to 2-Amino-1-cyclohexylethan-1-ol (CAS: 57230-08-7)
An In-depth Technical Guide to 2-Amino-1-cyclohexylethan-1-ol (CAS: 57230-08-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-cyclohexylethan-1-ol is a chiral amino alcohol that holds potential as a valuable building block in organic synthesis and drug discovery. Its structure, featuring a cyclohexyl ring and an amino alcohol moiety, makes it an interesting candidate for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route with a detailed experimental protocol, and methods for its analysis. Furthermore, it explores its potential biological activities and furnishes protocols for evaluating its cytotoxic and anti-inflammatory effects.
Chemical and Physical Properties
2-Amino-1-cyclohexylethan-1-ol is a primary amino alcohol with the chemical formula C₈H₁₇NO.[1] Its structure consists of a cyclohexyl group attached to a two-carbon chain containing a hydroxyl group and an amino group.
| Property | Value | Source |
| CAS Number | 57230-08-7 | [2] |
| Molecular Formula | C₈H₁₇NO | [2] |
| Molecular Weight | 143.23 g/mol | [2] |
| IUPAC Name | 2-amino-1-cyclohexylethanol | [2] |
| SMILES | C1CCC(CC1)C(CN)O | [2] |
| InChI Key | MSIAFRBGOYFCND-UHFFFAOYSA-N | [2] |
Synthesis of 2-Amino-1-cyclohexylethan-1-ol
Step 1: Synthesis of the α-Amino Ketone Intermediate
The first step involves the synthesis of 2-amino-1-cyclohexylethanone. This can be achieved through various methods, including the direct α-amination of a ketone.[3] One common approach is the use of a copper catalyst to facilitate the reaction between the ketone and an amine source.[3]
Step 2: Reduction of the α-Amino Ketone to 2-Amino-1-cyclohexylethan-1-ol
The second step is the reduction of the carbonyl group of the α-amino ketone to a hydroxyl group. This transformation is typically achieved using a reducing agent such as sodium borohydride (NaBH₄).[4] The use of a mild reducing agent is crucial to avoid the reduction of other functional groups.
Detailed Experimental Protocol (Proposed)
PART 1: Synthesis of 2-Amino-1-cyclohexylethanone (α-Amino Ketone Intermediate)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 1-cyclohexylethanone (1 equivalent), a suitable amine source (e.g., a protected amine or an ammonia equivalent; 1.2 equivalents), and a copper(II) bromide (CuBr₂) catalyst (0.1 equivalents) in a suitable solvent such as acetonitrile.
-
Reaction Execution: Purge the flask with nitrogen and heat the reaction mixture to reflux (approximately 82°C for acetonitrile) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the α-amino ketone.
PART 2: Reduction to 2-Amino-1-cyclohexylethan-1-ol
-
Reaction Setup: Dissolve the purified 2-amino-1-cyclohexylethanone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0-5°C.[4]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Amino-1-cyclohexylethan-1-ol.
-
Final Purification: If necessary, purify the product further by recrystallization or column chromatography.
Potential Biological Activities and In Vitro Evaluation
While specific studies on the biological activities of 2-Amino-1-cyclohexylethan-1-ol are limited, there are general claims of its potential anti-inflammatory and cancer-inhibiting effects.[3] To substantiate these claims, standardized in vitro assays can be employed.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[5] It is a common method to screen compounds for potential anti-cancer activity.
Protocol for MTT Assay:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of 2-Amino-1-cyclohexylethan-1-ol in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Anti-inflammatory Activity (Nitric Oxide Production Assay)
The anti-inflammatory potential of a compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][8] The Griess assay is a common method to measure nitrite, a stable product of NO.[9]
Protocol for Nitric Oxide Production Assay:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of 2-Amino-1-cyclohexylethan-1-ol for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (a known anti-inflammatory agent with LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.[1]
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.[1]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage of inhibition of NO production by the test compound compared to the LPS-stimulated vehicle control.
Analytical Methods
The purity and identity of 2-Amino-1-cyclohexylethan-1-ol can be determined using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of amino alcohols.[10][11] Due to the lack of a strong chromophore in 2-Amino-1-cyclohexylethan-1-ol, derivatization is often necessary for UV or fluorescence detection.[12]
General HPLC Protocol with Pre-column Derivatization:
-
Derivatization: React the sample containing 2-Amino-1-cyclohexylethan-1-ol with a derivatizing agent such as o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) to introduce a fluorescent or UV-active tag.[12]
-
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution system is typically used, for example, with Mobile Phase A being an aqueous buffer (e.g., sodium acetate) and Mobile Phase B being an organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the derivatizing agent, or a fluorescence detector with appropriate excitation and emission wavelengths.
-
-
Quantification: The concentration of the compound can be determined by comparing its peak area to that of a standard of known concentration.
Spectroscopic Analysis
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. PubChem lists a GC-MS spectrum for 2-Amino-1-cyclohexylethan-1-ol, which can be a valuable reference.[2]
Safety and Handling
2-Amino-1-cyclohexylethan-1-ol is classified as a hazardous substance.[2]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
2-Amino-1-cyclohexylethan-1-ol is a chiral molecule with potential applications in synthetic and medicinal chemistry. While detailed studies on its synthesis and biological activities are not extensively published, this guide provides a solid foundation for researchers by proposing a viable synthetic route and outlining established protocols for its analysis and biological evaluation. Further investigation into its properties and applications is warranted to fully explore its potential in drug development and other scientific fields.
References
-
National Center for Biotechnology Information. (n.d.). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11990554, 2-Amino-1-cyclohexylethan-1-ol. Retrieved from [Link].
-
MDPI. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Royal Society of Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and reduction of α-amino ketones derived from leucine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. Retrieved from [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
Journal of Food Science and Technology. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). Different strategies for preparing the α‐amino ketones. Retrieved from [Link]
-
MDPI. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of amino alcohols, cyclic urea, urethanes, and cyclic carbonates and tandem one-pot conversion of an epoxide to urethanes using a Zn–Zr bimetallic oxide catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to (R)-Cyclohex-2-Enol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Journal of Inflammation Research. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Dovepress. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
Sources
- 1. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1-cyclohexylethan-1-ol | C8H17NO | CID 11990554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. agilent.com [agilent.com]
